
2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains several functional groups, including a fluorophenyl group, a methylthiazol group, and a thiadiazol group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a significant degree of aromaticity due to the presence of the phenyl and thiadiazol rings, which could impact its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could make the compound relatively stable and unreactive, while the various ring structures could contribute to its rigidity .科学的研究の応用
Synthesis and Potential Applications
The chemical compound 2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide belongs to a broader class of compounds that have been researched for various biological and chemical applications due to their unique structural properties. While the exact compound has not been specifically isolated in the literature, closely related compounds have been synthesized and evaluated for their potential applications, providing insights into the possible scientific research applications of the compound .
Anticancer Activity : Studies have shown that derivatives similar to the mentioned compound exhibit potent anticancer activities. For instance, compounds with the thiadiazole moiety have been synthesized and evaluated against various cancer cell lines, indicating their potential as anticancer agents. These compounds have demonstrated significant cytotoxicity against breast cancer cell lines, highlighting the importance of the thiadiazole and thiazole moieties in anticancer research (Sraa Abu-Melha, 2021).
Antibacterial and Antifungal Activities : The inclusion of thiazole and thiadiazole scaffolds in compounds has been associated with promising antibacterial and antifungal properties. Research into N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated significant antibacterial activity against a range of bacterial strains, indicating the potential utility of these compounds in developing new antibacterial agents. These findings suggest that compounds similar to this compound could be explored for their antibacterial and antifungal applications (Hui Lu et al., 2020).
Optoelectronic Properties : The structural motifs present in compounds like this compound have also been investigated for their optoelectronic properties. Research into thiazole-based compounds has identified their potential in the development of conducting polymers with applications in optoelectronics, suggesting the possibility of exploring similar compounds for their electronic and optical properties (Pinar Camurlu, N. Guven, 2015).
Local Anesthetic Activities : Another area of research involves the exploration of thiazole and thiadiazole derivatives for their local anesthetic activities. Compounds synthesized from 2-aminothiazoles and 2-aminothiadiazoles have been screened using rat models, showing promising results as local anesthetics. This indicates the potential of compounds with similar structures for use in local anesthesia and pain management research (N. Badiger et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S3/c1-9-7-25-14(18-9)20-13(24)8-26-16-22-21-15(27-16)19-12(23)6-10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOLWQPMLSGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

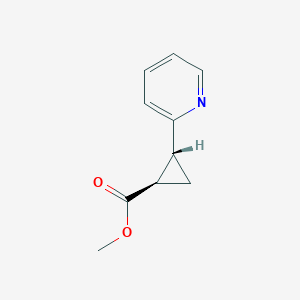

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
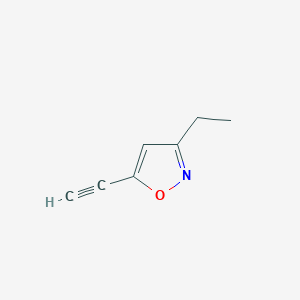
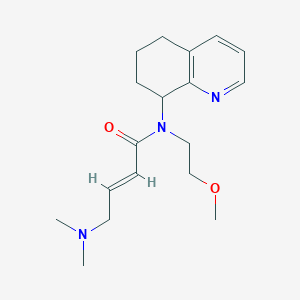
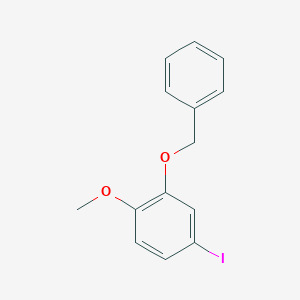
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
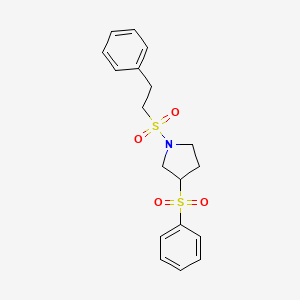
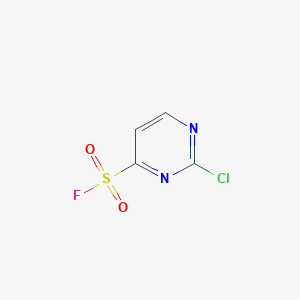
![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
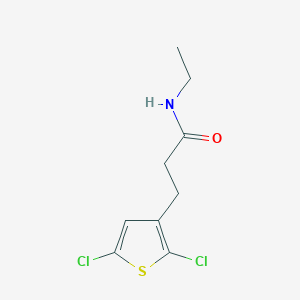
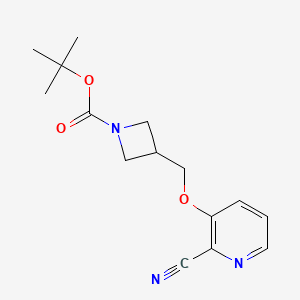
![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)